5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine
CAS No.: 1526200-39-4
Cat. No.: VC3088720
Molecular Formula: C8H4BrF2N3S
Molecular Weight: 292.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1526200-39-4 |
|---|---|
| Molecular Formula | C8H4BrF2N3S |
| Molecular Weight | 292.11 g/mol |
| IUPAC Name | 5-(4-bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine |
| Standard InChI | InChI=1S/C8H4BrF2N3S/c9-3-1-4(10)6(5(11)2-3)7-13-14-8(12)15-7/h1-2H,(H2,12,14) |
| Standard InChI Key | WGYVAGDBGZHZHM-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1F)C2=NN=C(S2)N)F)Br |
| Canonical SMILES | C1=C(C=C(C(=C1F)C2=NN=C(S2)N)F)Br |
Introduction
Chemical Properties and Structural Characteristics
Molecular Structure
The 1,3,4-thiadiazole ring in this compound forms the core heterocyclic structure, containing two nitrogen atoms at positions 1 and 3, and a sulfur atom at position 4. The amino group at position 2 provides hydrogen bonding capabilities, while the substituted phenyl ring at position 5 contributes to the compound's lipophilicity and electronic properties.
*Properties estimated based on structural similarity to reported compounds
The presence of halogen substituents (bromine and fluorine) likely enhances the compound's lipophilicity compared to non-halogenated analogues, potentially affecting its solubility profile and membrane permeability. These properties are particularly relevant for pharmaceutical applications, influencing absorption, distribution, and other pharmacokinetic parameters.
Reactivity Profile
The reactivity of 5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine is largely determined by its functional groups:
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The primary amino group at the 2-position of the thiadiazole ring can participate in various reactions including acylation, alkylation, and nucleophilic substitutions.
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The halogenated phenyl ring may undergo specific aromatic substitution reactions, with the bromine atom potentially serving as a site for cross-coupling reactions (e.g., Suzuki or Sonogashira coupling).
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The thiadiazole core provides sites for electrophilic and nucleophilic attacks, depending on reaction conditions.
Synthesis Methods
Synthetic Routes
Based on established methods for synthesizing similar thiadiazole derivatives, several potential routes for the preparation of 5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine can be proposed. Table 2 outlines these synthetic approaches.
Table 2: Potential Synthetic Routes for 5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine
The most direct and well-documented approach likely involves the cyclization reaction between 4-bromo-2,6-difluorobenzoic acid and thiosemicarbazide, similar to the method reported for synthesizing 5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine . This approach has been successfully applied to various substituted benzoic acids for the preparation of corresponding thiadiazole derivatives.
Reaction Mechanisms and Conditions
The synthesis via the reaction of substituted benzoic acid with thiosemicarbazide typically follows a mechanism involving:
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Formation of an acylthiosemicarbazide intermediate through nucleophilic attack of thiosemicarbazide on the carboxylic acid derivative (often activated as an acyl chloride or via coupling reagents).
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Intramolecular cyclization under dehydrating conditions (typically using concentrated sulfuric acid, phosphorus oxychloride, or polyphosphoric acid) to form the thiadiazole ring.
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Aromatization to yield the final 1,3,4-thiadiazole structure.
Temperature control is crucial for optimizing yield and minimizing side products. The reaction typically requires heating to facilitate cyclization, but excessive temperatures may lead to degradation or unwanted side reactions.
Purification Methods
Purification of 5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine would likely involve:
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Initial isolation by neutralization and filtration if the reaction is conducted in acidic media.
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Recrystallization from appropriate solvents (possibly ethanol, acetone, or ethyl acetate/hexane mixtures).
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Column chromatography for higher purity requirements, potentially using ethyl acetate/petroleum ether mixtures as mobile phase .
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Characterization using spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm structure and purity.
Biological Activities
The 2-amino-1,3,4-thiadiazole moiety has shown cytostatic properties, and derivatives containing this scaffold have demonstrated anti-trypanosomal properties . The incorporation of a halogenated phenyl group at the 5-position of the 1,3,4-thiadiazole ring may confer additional biological activities or enhance existing ones.
Structure-Activity Relationships
The specific arrangement of substituents in 5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine likely influences its biological activity profile:
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The amino group at the 2-position of the thiadiazole ring provides hydrogen bonding capabilities, potentially facilitating interaction with biological targets.
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The bromine atom at the para position of the phenyl ring increases lipophilicity and may enhance membrane penetration.
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The fluorine atoms at both ortho positions affect the electronic distribution of the phenyl ring, potentially altering binding characteristics with target proteins.
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The non-planar arrangement between the thiadiazole and phenyl rings (as observed in similar compounds ) may influence the three-dimensional conformation and thus the binding affinity to specific biological targets.
Crystallographic Features
*Predictions based on structural similarity
In the crystal structure of the closely related 5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine, intermolecular N—H⋯N hydrogen bonds form chains along the b and c axes, with additional N-H⋯S contacts between molecules that contribute to crystal stability . Similar hydrogen bonding patterns might be expected for 5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine, with potential modifications due to the presence of the bromine atom.
Applications and Research Significance
Material Science Applications
The potential for cocrystal formation suggests applications in crystal engineering and material science:
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Pharmaceutical Cocrystals: Cocrystallization could be used to modify solubility, stability, and bioavailability for pharmaceutical applications.
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Functional Materials: The ordered arrangement of molecules in crystals, influenced by specific substitution patterns, could lead to materials with interesting optical or electronic properties.
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Sensor Development: The specific hydrogen bonding capabilities might be exploited in the development of chemical sensors or molecular recognition systems.
Research Directions
Further research on 5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine could focus on:
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Optimized synthesis methods and scale-up procedures to facilitate broader research and potential applications.
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Comprehensive biological activity screening against a range of targets, including bacteria, fungi, parasites, and cancer cell lines.
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Structure-activity relationship studies to identify the impact of the specific halogen substitution pattern.
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Crystal engineering to explore potential cocrystal formations and their properties.
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Medicinal chemistry modifications to enhance potency and selectivity for specific targets.
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